molecular formula C7H12O2 B1212683 beta-EMGBL CAS No. 50598-34-0

beta-EMGBL

Cat. No.: B1212683
CAS No.: 50598-34-0
M. Wt: 128.17 g/mol
InChI Key: CHDAMWZEYINXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-EMGBL is a gamma-lactone.

Scientific Research Applications

1. Effects on GABA Currents in Neurons

  • Beta-EMGBL has been studied for its impact on GABA currents in cultured rat hippocampal neurons. It has been observed that this compound diminishes GABA responses in a concentration-dependent manner, with complete abolition of GABA responses at certain concentrations (Holland et al., 1990).

2. Interactions with Picrotoxin Receptors

  • The research also suggests that this compound and similar compounds may act as picrotoxin receptor agonists due to their diminishing effect on GABA currents. This indicates a potential role in the regulation of inhibitory neurotransmission (Holland et al., 1990).

3. Comparison with Other Gamma-Butyrolactones

  • When compared with other gamma-butyrolactones, this compound's unique interaction with GABA currents and the picrotoxin receptor underlines its distinct pharmacological profile. This comparison is crucial for understanding the specific roles of different gamma-butyrolactone derivatives in neuronal activity (Klunk et al., 1982).

Properties

CAS No.

50598-34-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-ethyl-4-methyloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3

InChI Key

CHDAMWZEYINXCG-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)OC1)C

Canonical SMILES

CCC1(CC(=O)OC1)C

Synonyms

2-ethyl-2-methyl-4-butyrolactone
alpha-EMGBL
alpha-ethyl-alpha-methyl-gamma-butyrolactone
beta-EMGBL
beta-ethyl-beta-methyl-gamma-butyrolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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